5,6-Dichloro-2-methyl-1,3-benzothiazole
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Overview
Description
5,6-Dichloro-2-methyl-1,3-benzothiazole is a heterocyclic compound with the molecular formula C8H5Cl2NS. It is a derivative of benzothiazole, characterized by the presence of two chlorine atoms at positions 5 and 6, and a methyl group at position 2 on the benzothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-methyl-1,3-benzothiazole can be achieved through several methods. One common approach involves the cyclization of 2-amino-4,5-dichlorothiophenol with acetic anhydride under reflux conditions. Another method includes the reaction of 2-amino-4,5-dichlorothiophenol with methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,6-Dichloro-2-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-methyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. In antimicrobial applications, it inhibits key enzymes involved in bacterial cell wall synthesis, leading to cell death. In anticancer applications, it interferes with DNA replication and repair mechanisms, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-2-methyl-1,3-benzimidazole
- 5,6-Dichloro-2-methyl-1,3-benzoxazole
- 5,6-Dichloro-2-methyl-1,3-benzofuran
Uniqueness
5,6-Dichloro-2-methyl-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it often exhibits higher potency in antimicrobial and anticancer activities .
Properties
CAS No. |
55202-19-2 |
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Molecular Formula |
C8H5Cl2NS |
Molecular Weight |
218.10 g/mol |
IUPAC Name |
5,6-dichloro-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3 |
InChI Key |
QCGWGZUXKJGPIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2S1)Cl)Cl |
Origin of Product |
United States |
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